4-Methyl-2-(piperidin-4-yloxy)pyrimidine
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Overview
Description
4-Methyl-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidin-4-yloxy group at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the reaction of amidines with ketones or aldehydes in the presence of catalysts such as zinc chloride (ZnCl₂) or copper (Cu) complexes.
Substitution Reactions: The piperidin-4-yloxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Potassium carbonate (K₂CO₃), sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-Methyl-2-(piperidin-4-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-[(Piperidin-4-yloxy)methyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: Similar structure but in a dihydrochloride salt form.
Uniqueness
4-Methyl-2-(piperidin-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-methyl-2-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 |
InChI Key |
ZPNKWEMDUPDUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCNCC2 |
Origin of Product |
United States |
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